molecular formula C12H13NOS B2722671 (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine CAS No. 341008-32-0

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Cat. No. B2722671
CAS RN: 341008-32-0
M. Wt: 219.3
InChI Key: KUNWDBLJIYSMDG-UHFFFAOYSA-N
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Description

4-Methoxyphenol, a compound with a similar structure, is a phenol with a methoxy group in the para position . It’s used in dermatology and organic chemistry .


Synthesis Analysis

4-Methoxyphenol may be used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst . This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For example, Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed .


Chemical Reactions Analysis

Chemical reactions take place by transferring electrons in the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) .


Physical And Chemical Properties Analysis

4-Methoxyphenol has a melting point of 56 °C, a boiling point of 243 °C, and a density of 1.55 g/cm^3 .

Scientific Research Applications

Graphene Quantum Dots (GQDs) Modification

Pharmacological Research

Antioxidant and Cytotoxic Effects

Single Crystal Growth for Optical Applications

Corrosion Inhibition

Nonlinear Optical Properties

Mechanism of Action

4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

4-Methoxyphenol is considered hazardous. It’s harmful if swallowed, causes skin irritation, and serious eye irritation .

Future Directions

Research is ongoing into the properties and potential applications of methoxyphenol compounds. For example, boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics .

properties

IUPAC Name

4-methoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWDBLJIYSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325806
Record name 4-methoxy-N-(thiophen-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

CAS RN

341008-32-0
Record name 4-methoxy-N-(thiophen-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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